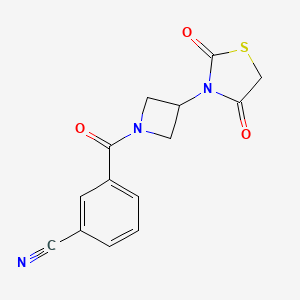

3-(3-(2,4-Dioxothiazolidin-3-yl)azetidine-1-carbonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

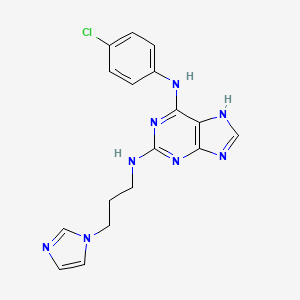

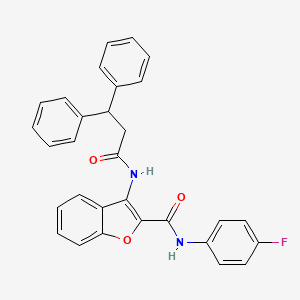

“3-(3-(2,4-Dioxothiazolidin-3-yl)azetidine-1-carbonyl)benzonitrile” is a chemical compound with the molecular formula C14H11N3O3S and a molecular weight of 301.32. It contains a thiazolidin-2,4-dione (TZD) moiety, which plays a central role in the biological functioning of several essential molecules .

Synthesis Analysis

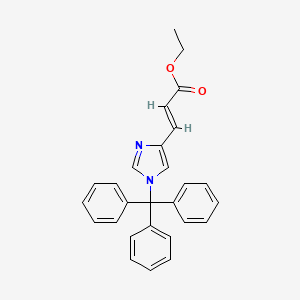

The synthesis of compounds similar to “3-(3-(2,4-Dioxothiazolidin-3-yl)azetidine-1-carbonyl)benzonitrile” has been reported in the literature . The synthesis often involves the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety in the compound consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation:

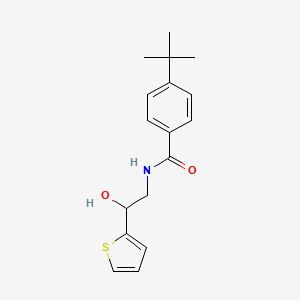

- A study by Mistry and Desai (2006) describes the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinones and azetidinones, through microwave-assisted methods. These compounds, similar in structure to the specified chemical, show antibacterial and antifungal activities (Mistry & Desai, 2006).

Antimicrobial Properties:

- Gilani et al. (2016) synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives, demonstrating moderate to good antimicrobial properties against various bacterial and fungal strains (Gilani et al., 2016).

- Gandhi et al. (2020) explored the antimicrobial activities of 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-diones, highlighting their potential as antimicrobial agents (Gandhi et al., 2020).

Antifungal and Antibacterial Agents:

- Shukla and Srivastava (2008) synthesized 5-[2-(1,2,3-benzotriazole)-1-yl-methyl]-1'-aryl-3'-chloro-2'-oxo-azetidine derivatives with significant antifungal and antibacterial activities (Shukla & Srivastava, 2008).

Antioxidant, Antimycobacterial, and Cytotoxic Activities:

- Saundane and Walmik (2013) reported on azetidinone and thiazolidinone moieties linked to the indole nucleus, which displayed antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities (Saundane & Walmik, 2013).

Anticancer Activity:

- Abdelall et al. (2010) synthesized thiadiazoles, selenadiazoles, and triazolopyrimidines with benzoxazole or benzothiazole moieties, which were screened for anticancer activity against certain cancer tumors (Abdelall, Mohamed, & Abdelhamid, 2010).

Eigenschaften

IUPAC Name |

3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c15-5-9-2-1-3-10(4-9)13(19)16-6-11(7-16)17-12(18)8-21-14(17)20/h1-4,11H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHDVEIWBNKKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(2,4-Dioxothiazolidin-3-yl)azetidine-1-carbonyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816070.png)

![5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride](/img/structure/B2816073.png)

![2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide](/img/structure/B2816074.png)

![N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816076.png)

![1-(4-chlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816077.png)

![N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2816086.png)

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2816089.png)